molecular formula C13H15N2NaO4 B1681045 Sodium phenylacetyl glutamine CAS No. 104771-87-1

Sodium phenylacetyl glutamine

Número de catálogo: B1681045
Número CAS: 104771-87-1
Peso molecular: 286.26 g/mol
Clave InChI: JABIYIZXMBIFLT-PPHPATTJSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sodium phenylacetyl glutamine is a product formed by the conjugation of phenylacetate and glutamine. It is a common metabolite that is naturally occurring in human urine.

Aplicaciones Científicas De Investigación

Clinical Applications in Urea Cycle Disorders

Sodium phenylacetyl glutamine is primarily used in the management of urea cycle disorders (UCDs). UCDs are genetic conditions that result in the accumulation of ammonia in the bloodstream due to deficiencies in enzymes responsible for the urea cycle. This compound serves as an alternative nitrogen-scavenging agent, helping to reduce elevated plasma ammonia levels.

Clinical Efficacy

  • Research has demonstrated that this compound significantly improves metabolic control in patients with UCDs. A study involving over 3000 urine and plasma data points from patients indicated a strong correlation between the administered dose and urinary excretion of phenylacetyl glutamine .
  • In pediatric and adult populations, this compound has been shown to be effective in reducing ammonia levels, with mean percent recovery rates of urinary excretion ranging from 66% to 71% .

Potential Cancer Therapeutics

This compound is under investigation for its potential anti-cancer properties. As a histone deacetylase inhibitor, it has been shown to induce growth inhibition and differentiation in various cancer cell lines.

Research Findings

  • Clinical trials have explored the efficacy of this compound in treating solid tumors and hematologic malignancies, including prostate cancer and acute myeloid leukemia .
  • The compound has demonstrated the ability to reduce neuroinflammation and improve neurological outcomes in models of cerebral hypoxia-ischemia, suggesting broader therapeutic potential beyond UCDs .

Biomarker for Nitrogen Excretion

Phenylacetyl glutamine serves as a valuable biomarker for assessing nitrogen excretion in patients with metabolic disorders. Its measurement can provide insights into the effectiveness of treatments involving sodium phenylbutyrate or glycerol phenylbutyrate.

Advantages as a Biomarker

  • Unlike traditional plasma measurements, urinary levels of phenylacetyl glutamine offer a more stable reflection of nitrogenous waste excretion, making it a reliable indicator for monitoring treatment efficacy .
  • A 24-hour metabolic urine test measuring phenylacetyl glutamine can provide clinicians with non-invasive insights into a patient's metabolic status and treatment response .

Summary Table of Applications

Application AreaDescriptionKey Findings
Urea Cycle DisordersReduces ammonia toxicity by facilitating nitrogen excretionStrong correlation between administered dose and urinary excretion rates
Cancer TherapeuticsInduces growth inhibition and differentiation in cancer cellsEffective against various cancers; ongoing clinical trials show promise
Biomarker for Nitrogen ExcretionServes as an effective measure for monitoring nitrogenous waste in metabolic disordersMore consistent than blood plasma measures; useful for tracking treatment efficacy

Q & A

Basic Research Questions

Q. What biochemical pathways lead to the formation of sodium phenylacetyl glutamine, and what methods are used to detect it in biological samples?

this compound (SPG) is formed via conjugation of phenylacetic acid (a phenylalanine metabolite) with glutamine. Excess phenylalanine undergoes transamination to phenylpyruvate, which is decarboxylated to phenylacetic acid. This acid conjugates with glutamine via glutamine N-phenylacetyltransferase (EC 2.3.1.14), forming SPG, which is excreted in urine . Detection in serum or urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. For example, SCIEX LC-MS/MS systems have been validated for quantifying SPG and its precursors in human serum, with protocols optimizing chromatographic separation (e.g., C18 columns) and mass transitions (e.g., m/z 265.1 → 171.0 for SPG) .

Q. How is SPG utilized as a pharmacokinetic biomarker in urea cycle disorder (UCD) research?

SPG serves as a urinary biomarker for dosing sodium phenylbutyrate (NaPBA) or glycerol phenylbutyrate (GPB) in UCD therapy. These drugs are metabolized to phenylacetic acid, which conjugates with glutamine to form SPG. Researchers correlate drug dose with SPG levels using 24-hour urine collection and LC-MS/MS quantification. Pharmacokinetic parameters (e.g., AUC0–24) are calculated to assess ammonia control efficacy. Longitudinal studies show that SPG levels inversely correlate with plasma ammonia, validating its use in therapeutic monitoring .

Advanced Research Questions

Q. What is the mechanistic role of SPG in cardiovascular disease (CVD) and COVID-19, and how can metabolomics elucidate these associations?

SPG is implicated in CVD as a metabolite linked to platelet hyperactivity and thrombosis. Untargeted metabolomics of COVID-19 patients revealed elevated fecal SPG levels, correlating with severe outcomes and gut microbiota dysbiosis (e.g., reduced Clostridia). Mechanistic studies suggest SPG may promote endothelial dysfunction via interactions with GPCRs or redox pathways. To investigate, researchers employ fecal/plasma metabolomic profiling (LC-MS/MS or NMR) combined with 16S rRNA sequencing to link SPG levels to microbial taxa and clinical parameters (e.g., thrombosis markers) .

Q. How should researchers address contradictory data on SPG’s role in disease (e.g., elevated vs. depleted levels in cancer cachexia)?

In cancer cachexia, SPG levels may rise (due to glutamine depletion) or fall (from nutrient competition in tumors). To resolve contradictions:

  • Cohort stratification : Subgroup patients by cachexia severity or tumor type.
  • Multi-omics integration : Pair metabolomics (SPG quantification) with transcriptomics to identify glutamine pathway dysregulation.
  • In vitro validation : Use cancer cell lines to model glutamine dependency and measure SPG secretion under nutrient stress .

Q. What experimental models are suitable for studying SPG’s role in cancer metabolism?

  • In vitro models : Treat glioblastoma or colon cancer cell lines with phenylbutyrate to induce SPG formation, then assess glutamine depletion effects via Seahorse metabolic flux analysis.
  • In vivo models : Use xenografts in immunodeficient mice, administering SPG precursors and monitoring tumor growth via bioluminescence. Validate SPG’s antitumor effects via immunohistochemistry (e.g., Ki-67 for proliferation) .

Q. How can SPG derivatives be developed as molecular probes for PET imaging?

Radiolabeled SPG analogs (e.g., [<sup>18</sup>F]FBPPA) are synthesized by conjugating phenylacetyl glutamine with fluorine-18 via prosthetic groups. Key steps include:

  • Radiosynthesis : Use automated modules for nucleophilic substitution reactions (e.g., <sup>18</sup>F-fluoride with tosyl precursors).
  • Validation : Assess radiochemical purity (>95%) via radio-HPLC and in vivo biodistribution in tumor-bearing mice. Compare uptake in tumors vs. normal tissues using PET/CT .

Methodological Considerations

  • Analytical rigor : Include internal standards (e.g., deuterated SPG) in LC-MS/MS workflows to control for matrix effects .
  • Data normalization : In longitudinal studies, normalize SPG levels to creatinine or use time-normalized AUC to account for renal function variability .
  • Confounder adjustment : In clinical studies, adjust for covariates like age, renal function, and concurrent medications using multivariate regression .

Propiedades

Número CAS

104771-87-1

Fórmula molecular

C13H15N2NaO4

Peso molecular

286.26 g/mol

Nombre IUPAC

sodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate

InChI

InChI=1S/C13H16N2O4.Na/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19);/q;+1/p-1/t10-;/m0./s1

Clave InChI

JABIYIZXMBIFLT-PPHPATTJSA-M

SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].[Na+]

SMILES isomérico

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].[Na+]

SMILES canónico

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Sodium phenylacetyl glutamine;  Antineoplaston AS 2-5; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium phenylacetyl glutamine
Sodium phenylacetyl glutamine
Sodium phenylacetyl glutamine
Sodium phenylacetyl glutamine
Sodium phenylacetyl glutamine
Sodium phenylacetyl glutamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.